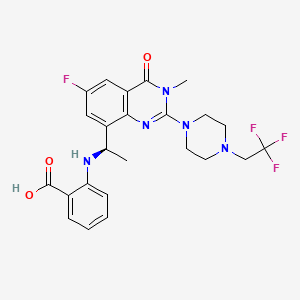

PI3K-IN-50

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H25F4N5O3 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

2-[[(1R)-1-[6-fluoro-3-methyl-4-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazolin-8-yl]ethyl]amino]benzoic acid |

InChI |

InChI=1S/C24H25F4N5O3/c1-14(29-19-6-4-3-5-16(19)22(35)36)17-11-15(25)12-18-20(17)30-23(31(2)21(18)34)33-9-7-32(8-10-33)13-24(26,27)28/h3-6,11-12,14,29H,7-10,13H2,1-2H3,(H,35,36)/t14-/m1/s1 |

InChI Key |

ZKRCARIVJPXKRW-CQSZACIVSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC2=C1N=C(N(C2=O)C)N3CCN(CC3)CC(F)(F)F)F)NC4=CC=CC=C4C(=O)O |

Canonical SMILES |

CC(C1=CC(=CC2=C1N=C(N(C2=O)C)N3CCN(CC3)CC(F)(F)F)F)NC4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Pan-PI3K Inhibitors: A Technical Guide Focused on Buparlisib (BKM120)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the mechanism of action of pan-Phosphoinositide 3-kinase (PI3K) inhibitors, with a specific focus on the well-characterized compound, Buparlisib (BKM120). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4]

Core Mechanism of Action

Buparlisib is a potent, orally bioavailable pan-class I PI3K inhibitor. It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K isoforms (α, β, γ, and δ), thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. This blockade of the PI3K/AKT/mTOR signaling cascade ultimately results in the inhibition of tumor cell growth and induction of apoptosis.[6][7]

Quantitative Inhibitory Activity of Buparlisib

The following table summarizes the in vitro inhibitory activity of Buparlisib against various Class I PI3K isoforms and other related kinases.

| Target | IC50 (nM) | Assay Type |

| PI3Kα | 52 | Kinase Assay |

| PI3Kβ | 166 | Kinase Assay |

| PI3Kγ | 259 | Kinase Assay |

| PI3Kδ | 116 | Kinase Assay |

| mTOR | >1000 | Kinase Assay |

| DNA-PK | 103 | Kinase Assay |

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

Signaling Pathway Inhibition

The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of intervention by Buparlisib.

Caption: PI3K/AKT/mTOR signaling pathway and Buparlisib's point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of PI3K inhibitors like Buparlisib are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Buparlisib against PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PIP2 substrate

-

ATP (with γ-³²P-ATP for radiometric detection or cold ATP for ADP-Glo™ assay)

-

Buparlisib (serial dilutions)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiometric assay

Procedure (ADP-Glo™ Assay):

-

Prepare serial dilutions of Buparlisib in kinase buffer.

-

In a 96-well plate, add the PI3K enzyme, PIP2 substrate, and Buparlisib solution.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each Buparlisib concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of Buparlisib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, T47D)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Buparlisib (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of Buparlisib. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of PI3K Pathway Phosphorylation

Objective: To confirm the inhibition of PI3K signaling in cells by measuring the phosphorylation status of downstream effectors.

Materials:

-

Cancer cell lines

-

Buparlisib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of Buparlisib for a specified time (e.g., 2-24 hours).

-

Wash cells with cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the change in phosphorylation of target proteins relative to total protein and loading control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical characterization of a PI3K inhibitor.

Caption: A typical experimental workflow for characterizing a PI3K inhibitor.

This guide provides a foundational understanding of the mechanism of action for pan-PI3K inhibitors like Buparlisib, supported by quantitative data and detailed experimental protocols. This information is intended to aid researchers in the design and interpretation of studies related to PI3K pathway inhibition.

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. ascopubs.org [ascopubs.org]

An In-Depth Technical Guide to PI3K-IN-50: A Potent Phosphoinositide 3-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of PI3K-IN-50, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document details the chemical structure, physicochemical properties, and the underlying mechanism of action of this compound. Furthermore, it outlines established experimental protocols for the evaluation of PI3K inhibitors, providing a framework for preclinical assessment.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor of phosphoinositide 3-kinase. While a definitive IUPAC name and SMILES string are not publicly available, its fundamental chemical properties have been identified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3023536-43-5 | [1] |

| Molecular Formula | C₂₄H₂₅F₄N₅O₃ | [1] |

| Molecular Weight | 507.48 g/mol | [1] |

The PI3K Signaling Pathway and Mechanism of Inhibition

The PI3K signaling pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines. This activation leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2.

Once activated, AKT phosphorylates a wide array of downstream substrates, leading to the regulation of various cellular functions. Key downstream effects include the promotion of cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, caspases), stimulation of cell proliferation and growth through the activation of the mTOR pathway, and regulation of metabolism.

This compound, as a PI3K inhibitor, is designed to bind to the PI3K enzyme, likely at the ATP-binding pocket of the catalytic subunit, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream event leads to the suppression of the entire downstream signaling cascade, ultimately inhibiting the cellular processes that are aberrantly activated in cancer.

References

An In-depth Technical Guide to the Target Specificity and Selectivity of Pictilisib (GDC-0941)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of Pictilisib (GDC-0941), a potent, orally bioavailable, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Introduction to Pictilisib (GDC-0941)

Pictilisib, also known as GDC-0941, is a small molecule inhibitor that targets the PI3K signaling pathway, which is frequently dysregulated in various human cancers, playing a crucial role in cell growth, survival, and proliferation.[1][2] Pictilisib is a pan-class I PI3K inhibitor, targeting all four class I isoforms (p110α, p110β, p110δ, and p110γ).[2][3] It exerts its inhibitory effect by binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent activation of downstream signaling cascades, most notably the AKT/mTOR pathway.[2]

Target Specificity and Selectivity Profile

The inhibitory activity of Pictilisib has been characterized against the class I PI3K isoforms and other related kinases. The compound demonstrates high potency against PI3Kα and PI3Kδ isoforms, with slightly reduced activity against PI3Kβ and PI3Kγ.[4][5][6][7][8][9]

Table 1: Biochemical Potency of Pictilisib (GDC-0941) against Class I PI3K Isoforms

| Target | IC50 (nM) |

| PI3Kα (p110α) | 3[4][5][6][7][8][9] |

| PI3Kβ (p110β) | 33[4][5][6][7][8][9] |

| PI3Kδ (p110δ) | 3[4][5][6][7][8][9] |

| PI3Kγ (p110γ) | 75[4][5][6][7][8][9] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Beyond the class I PI3K isoforms, the selectivity of Pictilisib has been assessed against other kinases, including members of the broader PI3K-like kinase (PIKK) family, such as mTOR and DNA-PK.

Table 2: Selectivity Profile of Pictilisib (GDC-0941) against Other Kinases

| Target | IC50 / Ki (nM) |

| mTOR | 580 (Ki)[4][8][9] |

| DNA-PK | 1230 (IC50)[4][8][9] |

Ki (inhibition constant) is another measure of inhibitor potency.

Cellular Activity

Pictilisib has demonstrated potent inhibition of the PI3K pathway in various cancer cell lines, leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction of apoptosis.[5][10] The cellular potency is often assessed by measuring the inhibition of AKT phosphorylation (a key downstream effector of PI3K) and by determining the concentration required to inhibit cell growth (GI50) or viability (IC50).

Table 3: Cellular Activity of Pictilisib (GDC-0941) in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Cellular IC50/GI50 (nM) |

| U87MG | Glioblastoma | 950[5] |

| A2780 | Ovarian | 140[4][5] |

| PC3 | Prostate | 280[5] |

| MDA-MB-361 | Breast | 720[5] |

| HCT116 | Colorectal | 1081 (GI50)[5][6] |

| DLD1 | Colorectal | 1070 (GI50)[5][6] |

| HT29 | Colorectal | 157 (GI50)[5][6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the target specificity and selectivity of Pictilisib.

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

-

Principle: The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate by the kinase.

-

Protocol:

-

Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ) are expressed and purified, often as GST-fusion proteins.[6]

-

The inhibitor, Pictilisib, is serially diluted in DMSO.[5][6]

-

The kinase reaction is set up in a buffer (e.g., 20 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT) containing the kinase, the inhibitor, a lipid substrate (e.g., PIP2), and a mixture of unlabeled ATP and [γ-³³P]-ATP.[5][6]

-

The reaction is incubated at room temperature for a defined period (e.g., 1 hour).[5][6]

-

The reaction is terminated, and the radiolabeled product is captured, for instance, on yttrium silicate SPA beads.[5][6]

-

The amount of incorporated radioactivity is measured using a scintillation counter.[6]

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[6]

-

This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of Pictilisib or vehicle control (DMSO).[6]

-

The plates are incubated for a specified duration (e.g., 48 or 72 hours).[6]

-

The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luciferase reaction.

-

Luminescence is measured using a plate reader.

-

The data is normalized to the vehicle-treated control, and IC50 or GI50 values are determined using a dose-response curve fit.

-

This technique is used to assess the inhibition of downstream signaling from PI3K in a cellular context.

-

Principle: Western blotting uses antibodies to detect specific proteins (in this case, phosphorylated AKT) that have been separated by size.

-

Protocol:

-

Cells are treated with Pictilisib at various concentrations for a defined period.

-

The cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308) and a primary antibody for total AKT (as a loading control).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected.

-

The band intensities are quantified to determine the extent of p-AKT inhibition.

-

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathway and a typical experimental workflow are provided below.

References

- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cellagentech.com [cellagentech.com]

- 9. adooq.com [adooq.com]

- 10. aktpathway.com [aktpathway.com]

Technical Whitepaper: Characterization of PI3K Inhibitor Binding Affinity and Pathway Engagement

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "PI3K-IN-50" was not found in available scientific literature. This guide has been prepared using the well-characterized pan-PI3K inhibitor, Buparlisib (BKM120) , as a representative example to illustrate the required data presentation, experimental protocols, and pathway visualization.

Introduction to the PI3K Family and Buparlisib

The Phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in regulating essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making PI3K enzymes a prime target for therapeutic intervention.[3][4][5] Class I PI3Ks, which are heterodimers composed of a catalytic (p110) and a regulatory (p85) subunit, are the most implicated in cancer.[6] This class includes four isoforms: p110α, p110β, p110δ, and p110γ.[6] While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are found predominantly in hematopoietic cells.[7][8]

Buparlisib (NVP-BKM120) is a potent, orally bioavailable pan-PI3K inhibitor that targets all four Class I isoforms.[4] Understanding its binding affinity across these isoforms is crucial for interpreting its biological effects and predicting its therapeutic window and potential side effects.

Binding Affinity of Buparlisib to PI3K Isoforms

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for Buparlisib against the four Class I PI3K isoforms are summarized below.

| PI3K Isoform | Inhibitor | IC50 (nM) |

| p110α (alpha) | Buparlisib (BKM120) | 52 |

| p110β (beta) | Buparlisib (BKM120) | 166 |

| p110δ (delta) | Buparlisib (BKM120) | 116 |

| p110γ (gamma) | Buparlisib (BKM120) | 262 |

| Data sourced from a study on PI3K inhibitors in cancer.[4] |

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[6][9] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[9][10] This co-localization facilitates the phosphorylation and full activation of AKT.[9] Activated AKT then proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of critical cellular functions like cell survival, proliferation, and growth.[1] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[3][9]

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Protocol: In Vitro PI3K Kinase Activity/Inhibitor Assay

Determining the IC50 values of an inhibitor requires a robust and reproducible enzymatic assay. A common method is a competitive assay that measures the production of PIP3.[11] Below is a generalized protocol based on commercially available ELISA and luminescence-based kits.[11][12][13]

Objective: To measure the extent of inhibition of a specific PI3K isoform's kinase activity by a test compound (e.g., Buparlisib).

Principle: The assay quantifies the amount of PIP3 produced by a PI3K enzyme. In the presence of an inhibitor, PIP3 production is reduced. This is often detected by a PIP3-binding protein linked to a reporter system (e.g., HRP for colorimetric detection or a luciferase for luminescence).[11][12]

Materials:

-

Recombinant human PI3K isoforms (p110α, β, δ, γ)

-

Substrate: PIP2

-

ATP

-

Kinase reaction buffer

-

Test inhibitor (e.g., Buparlisib) at various concentrations

-

PIP3 detector protein (e.g., GRP1-GST)

-

Detection reagent (e.g., Streptavidin-HRP or ADP-Glo™ reagents)

-

Glutathione-coated or other appropriate microplate

-

Stop solution

-

Plate reader (colorimetric or luminometric)

Methodology:

-

Pre-incubation: The PI3K enzyme is pre-incubated with the test inhibitor (or vehicle control) for a defined period (e.g., 10-15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of the lipid substrate (PIP2) and ATP.

-

Kinase Reaction: The plate is incubated for a specific time (e.g., 1 hour) at room temperature to allow the enzyme to phosphorylate PIP2 into PIP3.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).

-

Detection:

-

The reaction mixture is transferred to a detection plate (e.g., glutathione-coated plate to capture a GST-tagged PIP3 detector).

-

A PIP3-binding protein is added, which binds to the newly generated PIP3.

-

A secondary detection reagent (e.g., Streptavidin-HRP or luciferase substrate) is added.

-

-

Signal Quantification: The plate is read using a microplate reader. The signal is inversely proportional to the PI3K kinase activity; a lower signal indicates higher enzyme activity (more inhibition of the detector binding) and thus a more potent inhibitor at that concentration.

-

Data Analysis: The results are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. An IC50 value is then calculated from the resulting dose-response curve.

Caption: Workflow for an in vitro PI3K kinase inhibition assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. cusabio.com [cusabio.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. promega.es [promega.es]

- 13. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]

An In-depth Technical Guide to the Effects of PI3K Inhibition on the PI3K/AKT/mTOR Pathway: A Case Study with LY294002

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway and the effects of its inhibition. Due to the lack of specific public information on a compound named "PI3K-IN-50," this document will utilize the well-characterized, first-generation PI3K inhibitor, LY294002 , as a representative agent to illustrate the core principles of PI3K pathway modulation. The data and protocols presented herein are synthesized from established research to provide a practical resource for laboratory and drug development professionals.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). Recruited to the membrane, AKT is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2). Once activated, AKT proceeds to phosphorylate a wide array of downstream substrates, leading to:

-

Promotion of cell survival: by inhibiting pro-apoptotic proteins like BAD and activating anti-apoptotic factors like NF-κB.

-

Stimulation of cell growth and proliferation: primarily through the activation of mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Regulation of metabolism: by influencing glucose uptake and utilization.

The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signaling cascade.

Mechanism of Action of LY294002

LY294002 is a synthetic, cell-permeable morpholino-based compound that acts as a potent and reversible inhibitor of PI3K.[1][2] Its mechanism of action involves competing with ATP for binding to the catalytic subunit of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3.[1] Although it was one of the first synthetic PI3K inhibitors and has been instrumental in elucidating the pathway, it is considered a broad-spectrum inhibitor, affecting multiple Class I PI3K isoforms.[3][4] It is also known to inhibit other kinases, such as mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2), particularly at higher concentrations.[3][5]

Quantitative Data for LY294002

The inhibitory activity of LY294002 has been quantified against various kinases. The following tables summarize its half-maximal inhibitory concentrations (IC50) and binding affinities (Ki).

Table 1: Inhibitory Activity of LY294002 against PI3K Isoforms

| Target | IC50 (µM) | Reference |

| PI3Kα (p110α) | 0.5 | [3][4] |

| PI3Kβ (p110β) | 0.97 | [3][4] |

| PI3Kδ (p110δ) | 0.57 | [3][4] |

Table 2: Off-Target Inhibitory Activity of LY294002

| Target | IC50 (µM) | Reference |

| DNA-PK | 1.4 | [4] |

| mTOR | 2.5 | [3] |

| Casein Kinase 2 (CK2) | 0.098 | [3][4] |

| PI3-Kinase (from HeLa cells) | Ki = 6 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PI3K inhibitors like LY294002.

This assay directly measures the enzymatic activity of PI3K and its inhibition by a test compound.

Principle: Purified, recombinant PI3K enzyme is incubated with its lipid substrate, PIP2, and radiolabeled ATP ([-³²P]ATP). The amount of radioactive phosphate incorporated into the lipid product (PIP3) is quantified as a measure of kinase activity.

Materials:

-

Purified recombinant PI3K isoforms (e.g., p110α/p85α).

-

PIP2 substrate.

-

[-³²P]ATP.

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

LY294002 or other test compounds.

-

Stop solution (e.g., 1N HCl).

-

Thin Layer Chromatography (TLC) plates.

-

Phosphorimager or scintillation counter.

Protocol:

-

Prepare serial dilutions of LY294002 in DMSO, then dilute further into the kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase reaction buffer, purified PI3K enzyme, and the desired concentration of LY294002 or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature.[6]

-

Initiate the kinase reaction by adding PIP2 substrate and [-³²P]ATP. The final ATP concentration should be around 1 µM.[5]

-

Incubate the reaction mixture at room temperature for 1 hour.[5]

-

Terminate the reaction by adding the stop solution.

-

Extract the lipids from the reaction mixture.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphor screen or perform autoradiography.

-

Quantify the radiolabeled PIP3 spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Calculate the percentage of inhibition for each LY294002 concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[5]

This technique is used to assess the phosphorylation status of key downstream effectors of PI3K, such as AKT, to determine the cellular efficacy of an inhibitor.

Principle: Cells are treated with a PI3K inhibitor, lysed, and the proteins are separated by size using SDS-PAGE. Specific antibodies are used to detect the total and phosphorylated forms of proteins in the pathway. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Materials:

-

Cell line of interest (e.g., HCT116, LoVo).[7]

-

Cell culture medium and supplements.

-

LY294002.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of LY294002 (e.g., 5-20 µM) or vehicle control for a specified duration (e.g., 1-24 hours).[8][9]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total AKT) and a loading control (e.g., anti-β-actin).

-

Perform densitometric analysis to quantify the band intensities and determine the effect of LY294002 on protein phosphorylation.[7]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of the cytotoxic or cytostatic effects of a PI3K inhibitor.

Principle: Tetrazolium salts (like MTT or WST-8 in CCK-8 kits) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cell line of interest.

-

96-well culture plates.

-

LY294002.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8/WST-1 reagent.[3][10]

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Protocol:

-

Seed cells at a specific density (e.g., 4 x 10³ to 2 x 10⁴ cells per well) in a 96-well plate and allow them to attach overnight.[10][11]

-

Treat the cells with a range of concentrations of LY294002 in triplicate. Include vehicle-only and no-treatment controls.

-

Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[11]

-

For MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

For CCK-8/WST-1 assay: a. Add the CCK-8 or WST-1 reagent directly to the culture medium in each well.[3] b. Incubate for 1-4 hours at 37°C.[3]

-

Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[11]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the results and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of LY294002.

Caption: Standard workflow for analyzing PI3K pathway inhibition by Western Blot.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. LY294002 - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. LY294002 | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.2. Cell Viability Assay [bio-protocol.org]

The Discovery and Synthesis of Inavolisib (GDC-0077): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inavolisib (also known as GDC-0077) is a potent and highly selective, orally bioavailable small molecule inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2] Notably, it demonstrates a unique dual mechanism of action by not only inhibiting the kinase activity of mutant PI3Kα but also promoting its proteasome-dependent degradation.[3][4] This targeted degradation of the mutant oncoprotein, without significantly affecting the wild-type protein, is thought to contribute to a wider therapeutic window and sustained pathway inhibition.[3][5] Developed by Genentech, Inavolisib has shown robust anti-tumor efficacy in preclinical models of PIK3CA-mutant cancers and is under clinical investigation, particularly for hormone receptor-positive (HR+), HER2-negative breast cancer with PIK3CA mutations.[5][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic process of Inavolisib.

Introduction to the PI3K Pathway and the Rationale for Targeting PI3Kα

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4] Upon activation by upstream receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

Dysregulation of the PI3K/AKT/mTOR pathway is one of the most frequent oncogenic events in human cancers.[7] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are particularly prevalent in a variety of solid tumors, including breast, colorectal, and endometrial cancers.[3] These "hotspot" mutations lead to constitutive activation of the PI3K pathway, promoting tumorigenesis and conferring resistance to other therapies. The high frequency of PIK3CA mutations makes PI3Kα a highly attractive target for cancer drug discovery. However, the ubiquitous expression and important physiological roles of other PI3K isoforms necessitate the development of highly selective inhibitors to minimize off-target toxicities.[1]

Discovery of Inavolisib (GDC-0077)

The discovery of Inavolisib was driven by a structure-based drug design approach aimed at identifying a highly potent and selective PI3Kα inhibitor with a favorable pharmacokinetic profile.[6] The optimization process focused on a benzoxazepin-oxazolidinone scaffold, leading to the identification of Inavolisib as a clinical candidate.[4]

Biochemical and Cellular Activity

Inavolisib demonstrates potent inhibition of PI3Kα with an IC50 of 0.038 nM in biochemical assays.[8] It exhibits over 300-fold selectivity for PI3Kα compared to other Class I PI3K isoforms (β, δ, and γ) and greater than 2000-fold selectivity over other PI3K-related kinases.[8] In cellular assays, Inavolisib effectively inhibits the PI3K pathway, as evidenced by the reduction of phosphorylated AKT (pAKT) and phosphorylated proline-rich AKT substrate of 40 kDa (pPRAS40).[8] A key feature of Inavolisib is its increased potency in tumor cells harboring PIK3CA mutations compared to wild-type cells.[1]

| Parameter | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR |

| Biochemical IC50 (nM) | 0.038[8] | >11.4 | >11.4 | >11.4 | >76 |

Table 1: Biochemical activity of Inavolisib against Class I PI3K isoforms and mTOR. Data compiled from publicly available sources.

Unique Mechanism of Action: Mutant-Selective Degradation

A distinguishing characteristic of Inavolisib is its ability to induce the selective, proteasome-dependent degradation of the mutant p110α protein.[4] This degradation is dependent on receptor tyrosine kinase (RTK) activity and leads to a more sustained suppression of downstream signaling compared to inhibitors that only block kinase activity.[3] This dual mechanism of inhibition and degradation is believed to contribute to the robust anti-tumor efficacy observed in preclinical models.[3]

Experimental Protocols

The discovery and characterization of Inavolisib involved a suite of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay is used to detect ADP. In the absence of ADP, a europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer, resulting in a high FRET signal. ADP produced by the kinase reaction competes with the tracer for antibody binding, leading to a decrease in the FRET signal.[9]

-

Procedure:

-

A kinase reaction is set up in a 384-well plate containing the PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and varying concentrations of the test compound (Inavolisib).

-

The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for ATP to ADP conversion.

-

A detection solution containing the Eu-anti-ADP antibody, the AF647-ADP tracer, and EDTA (to stop the kinase reaction) is added to each well.

-

The plate is incubated for an additional 30 minutes to allow the detection reaction to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader, and the IC50 values are calculated from the dose-response curves.[10]

-

Cellular Pathway Inhibition Assay (Western Blotting for pAKT and pPRAS40)

This assay measures the phosphorylation status of key downstream effectors of the PI3K pathway in cancer cell lines.

-

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct measure of pathway inhibition.

-

Procedure:

-

PIK3CA-mutant breast cancer cells (e.g., HCC1954, KPL-4) are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a dose range of Inavolisib or vehicle control for a specified time (e.g., 2-24 hours).

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pAKT (Ser473), total AKT, pPRAS40 (Thr246), and total PRAS40. A loading control antibody (e.g., β-actin) is also used.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the extent of pathway inhibition.[11]

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4]

-

Procedure:

-

Breast cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).

-

After 24 hours, the cells are treated with a serial dilution of Inavolisib.

-

The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.

-

An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance at 570 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined.[1]

-

Synthesis of Inavolisib (GDC-0077)

The chemical synthesis of Inavolisib, systematically named (S)-2-((2-((S)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][12][13]oxazepin-9-yl)amino)propanamide, involves a multi-step process.[2] The synthesis described in the literature highlights a stereocontrolled N-arylation of an α-amino acid as a key step. The following is a representative synthetic route based on published information.

Diagrams illustrating the PI3K signaling pathway, the experimental workflow for Inavolisib's discovery, and its chemical synthesis route are provided below.

Caption: The PI3K/AKT signaling pathway and the point of intervention by Inavolisib.

Caption: Experimental workflow for the discovery and characterization of Inavolisib.

Caption: A simplified overview of the synthetic route to Inavolisib.

Conclusion

Inavolisib (GDC-0077) represents a significant advancement in the development of targeted therapies for PIK3CA-mutant cancers. Its high selectivity for PI3Kα and its unique dual mechanism of kinase inhibition and mutant-selective degradation offer the potential for improved efficacy and a better safety profile compared to less selective PI3K inhibitors. The comprehensive discovery process, employing a range of sophisticated biochemical and cellular assays, has elucidated its potent and specific activity. The multi-step synthesis provides a scalable route to this promising clinical candidate. As Inavolisib progresses through clinical trials, it holds the potential to become a valuable therapeutic option for patients with tumors driven by oncogenic PIK3CA mutations.

References

- 1. Cell Viability Assay [bio-protocol.org]

- 2. inavolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Long-term safety of inavolisib (GDC-0077) in an ongoing phase 1/1b study evaluating monotherapy and in combination (combo) with palbociclib and/or endocrine therapy in patients (pts) with <em>PIK3CA</em>-mutated, hormone receptor-positive/HER2-negative (HR+/HER2-) metastatic breast cancer (BC). - ASCO [asco.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

PI3K-IN-50 in vitro kinase assay results

A comprehensive understanding of the in vitro kinase assay results for potent phosphoinositide 3-kinase (PI3K) inhibitors is critical for researchers and drug development professionals. This technical guide provides a detailed overview of the biochemical activity of a representative pan-class I PI3K inhibitor, referred to as Compound 17, along with the methodologies for its evaluation.

Biochemical Activity of Compound 17

Compound 17 has been identified as a potent pan-class I PI3K inhibitor. Its inhibitory activity was assessed through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values determined for various PI3K isoforms and other related kinases.

Inhibitory Potency (IC50) of Compound 17

The following table summarizes the IC50 values of Compound 17 against different kinases, providing a clear comparison of its potency and selectivity.

| Kinase Target | IC50 (µM) |

| PI3Kα | 0.001 |

| PI3Kβ | 0.092 |

| PI3Kγ | 0.009 |

| PI3Kδ | 0.020 |

| PI4Kβ | 5 |

| mTOR | 4 |

| VPS34 | >9 |

Experimental Protocols

The determination of the in vitro kinase activity of PI3K inhibitors like Compound 17 involves robust and standardized experimental protocols. The following is a representative methodology for a PI3K in vitro kinase assay.

In Vitro PI3K Kinase Assay Protocol

This protocol outlines the steps to measure the lipid kinase activity of PI3Ks and assess the efficacy of inhibitors.

1. Reagents and Materials:

-

Recombinant PI3K isoforms (α, β, γ, δ)

-

Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

Kinase buffer (containing MgCl2, ATP, and a buffering agent like HEPES)

-

Test compound (e.g., Compound 17) dissolved in DMSO

-

[γ-32P]ATP or [γ-33P]ATP for radioactive detection, or an ADP-Glo™ Kinase Assay kit for luminescence-based detection

-

Thin Layer Chromatography (TLC) plate (for radioactive assays)

-

Phosphorimager or scintillation counter (for radioactive assays)

-

Luminometer (for non-radioactive assays)

-

Stop solution (e.g., EDTA)

2. Assay Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a reaction well, add the kinase buffer, the recombinant PI3K enzyme, and the lipid substrate.

-

Add the diluted test compound to the wells. Include a control with DMSO only (no inhibitor).

-

Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radioactive assays).

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution.

-

For radioactive detection: a. Spot the reaction mixture onto a TLC plate. b. Separate the phosphorylated lipid product from the unreacted [γ-32P]ATP using a suitable solvent system. c. Air-dry the TLC plate and expose it to a phosphor screen or film. d. Quantify the radioactive signal of the phosphorylated lipid product.

-

For non-radioactive detection (e.g., ADP-Glo™): a. Add the ADP-Glo™ reagent to deplete the remaining ATP. b. Add the kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. c. Measure the luminescence signal using a luminometer.

3. Data Analysis:

-

The amount of phosphorylated product (or ADP generated) is proportional to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for an in vitro kinase assay.

Caption: The PI3K signaling pathway, a key regulator of cell growth and proliferation.

Caption: A generalized workflow for an in vitro kinase assay.

An In-depth Technical Guide to the Cellular Uptake and Localization of Small Molecule PI3K Inhibitors

Disclaimer: As of November 2025, a diligent search of scientific literature and databases did not yield specific information on a compound designated "PI3K-IN-50." Therefore, this guide provides a comprehensive framework for characterizing the cellular uptake and localization of novel small molecule Phosphoinositide 3-kinase (PI3K) inhibitors, using hypothetical data for a compound referred to herein as "this compound" for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals.

The efficacy of any intracellularly acting drug, such as a PI3K inhibitor, is fundamentally dependent on its ability to cross the cell membrane, achieve a sufficient concentration at its target, and exhibit a favorable distribution profile among subcellular compartments. Understanding these pharmacokinetic and pharmacodynamic properties at the cellular level is critical for the optimization of lead compounds and the interpretation of in vitro and in vivo studies. This guide outlines the core concepts, experimental methodologies, and data presentation standards for the comprehensive analysis of the cellular uptake and localization of small molecule PI3K inhibitors.

Core Concepts

Cellular Uptake Mechanisms

The entry of small molecule inhibitors into cells is primarily governed by a combination of physicochemical properties of the compound and the biological characteristics of the cell membrane. The main mechanisms include:

-

Passive Diffusion: Small, lipophilic molecules can often traverse the lipid bilayer of the cell membrane down their concentration gradient without the need for a transport protein. The rate of diffusion is influenced by the molecule's size, lipophilicity (logP), and charge.

-

Facilitated Diffusion: This process involves membrane-spanning transport proteins that bind to the molecule and facilitate its movement across the membrane. This transport is still driven by the concentration gradient and does not require cellular energy.

-

Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient, allowing for intracellular accumulation. This is a key mechanism for the uptake of many drugs and endogenous molecules.

Subcellular Localization of PI3K Pathway Components and Inhibitors

The PI3K signaling pathway is initiated at the plasma membrane upon the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[1][2] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[1][2]

While the pathway is initiated at the plasma membrane, components of the PI3K/AKT pathway, including PI3K and AKT themselves, have also been found in the nucleus and cytoplasm, where they can have distinct signaling functions.[3] Consequently, a PI3K inhibitor might be expected to localize to:

-

The Plasma Membrane: To inhibit the initial signaling events.

-

The Cytoplasm: Where it can interact with cytoplasmic PI3K or other pathway components.

-

The Nucleus: Potentially interacting with nuclear pools of PI3K/AKT.[3]

The specific subcellular distribution will depend on the inhibitor's chemical properties and its affinity for PI3K isoforms and other potential off-targets in different cellular compartments.

Data Presentation

Quantitative data from cellular uptake and localization experiments should be presented in a clear and standardized format to allow for easy interpretation and comparison across different experimental conditions or compounds.

Table 1: Cellular Uptake of this compound in A549 Cells

| Time (minutes) | Intracellular Concentration (µM) | Uptake (pmol/10^6 cells) |

| 5 | 1.2 ± 0.2 | 2.4 ± 0.4 |

| 15 | 3.5 ± 0.4 | 7.0 ± 0.8 |

| 30 | 6.8 ± 0.7 | 13.6 ± 1.4 |

| 60 | 9.5 ± 1.1 | 19.0 ± 2.2 |

| 120 | 10.2 ± 1.3 | 20.4 ± 2.6 |

Data are presented as mean ± standard deviation (n=3). Cells were treated with 10 µM this compound.

Table 2: Subcellular Distribution of this compound in A549 Cells after 1-hour Incubation

| Cellular Fraction | Protein Content (mg) | This compound (pmol) | % of Total Intracellular this compound |

| Cytosol | 2.5 ± 0.3 | 9.8 ± 1.1 | 51.6 ± 5.8 |

| Nucleus | 1.1 ± 0.1 | 4.5 ± 0.6 | 23.7 ± 3.2 |

| Membrane | 0.8 ± 0.1 | 3.9 ± 0.5 | 20.5 ± 2.6 |

| Cytoskeleton | 0.5 ± 0.08 | 0.8 ± 0.1 | 4.2 ± 0.5 |

Data are presented as mean ± standard deviation (n=3). Cells were treated with 10 µM this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of Cellular Uptake by LC-MS/MS

This protocol describes a method to quantify the intracellular concentration of a small molecule inhibitor over time.

Materials:

-

Cell culture medium, fetal bovine serum (FBS), and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

Acetonitrile with 0.1% formic acid

-

Internal standard (a structurally similar molecule not found in cells)

-

LC-MS/MS system

Methodology:

-

Cell Seeding: Seed cells (e.g., A549) in 6-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment.

-

Compound Treatment: On the day of the experiment, aspirate the medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 µM). Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Cell Lysis:

-

At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

-

Add a known volume of lysis buffer (e.g., 200 µL) to each well and incubate on ice for 10 minutes.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

-

Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay. This will be used for normalization.

-

Sample Preparation for LC-MS/MS:

-

To the remaining lysate, add a known amount of the internal standard.

-

Add three volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Data Analysis: Calculate the amount of this compound per mg of protein or per number of cells. Plot the intracellular concentration or uptake over time.

Protocol 2: Subcellular Localization by Confocal Fluorescence Microscopy

This protocol is applicable if this compound is intrinsically fluorescent or has been tagged with a fluorophore.

Materials:

-

Glass-bottom dishes or coverslips

-

Cell culture medium

-

This compound (fluorescent)

-

Hoechst 33342 (for nuclear staining)

-

MitoTracker Red CMXRos (for mitochondrial staining)

-

Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (for plasma membrane staining)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium

-

Confocal laser scanning microscope

Methodology:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow.

-

Compound Treatment: Treat the cells with the fluorescent this compound at the desired concentration and for the desired time at 37°C.

-

Organelle Staining (Live Cell Imaging):

-

If performing live-cell imaging, add organelle-specific dyes (e.g., Hoechst 33342, MitoTracker Red) to the medium during the last 15-30 minutes of incubation with this compound.

-

Wash the cells with fresh medium and proceed to imaging.

-

-

Cell Fixation and Staining (Fixed Cell Imaging):

-

After incubation with this compound, wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if necessary for antibody staining (not required for small molecule dyes).

-

Stain with Hoechst 33342 and a fluorescently conjugated WGA.

-

Wash with PBS and mount the coverslips on slides with mounting medium.

-

-

Confocal Imaging:

-

Image Analysis:

-

Analyze the images for colocalization of the this compound signal with the markers for the nucleus, mitochondria, and plasma membrane.

-

Quantify the fluorescence intensity in different cellular compartments.

-

Protocol 3: Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical separation of cellular compartments and subsequent quantification of the inhibitor in each fraction.

Materials:

-

Cell homogenization buffer

-

Differential centrifugation buffers

-

Dounce homogenizer

-

Microcentrifuge and ultracentrifuge

-

Subcellular fraction markers (antibodies for Lamin B1 - nucleus, Tubulin - cytosol, Na+/K+ ATPase - plasma membrane, COX IV - mitochondria)

-

SDS-PAGE and Western blotting reagents and equipment

-

LC-MS/MS system

Methodology:

-

Cell Culture and Treatment: Grow and treat cells with this compound as described in Protocol 1.

-

Cell Harvesting and Homogenization:

-

Wash cells with ice-cold PBS and scrape them into a homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer until ~90% of cells are lysed (monitor by microscopy).

-

-

Differential Centrifugation: [7][8]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.

-

Collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.

-

-

Analysis of Fractions:

-

Western Blotting: Resuspend each pellet in lysis buffer. Determine the protein concentration of each fraction. Run equal amounts of protein on an SDS-PAGE gel and perform Western blotting using antibodies against subcellular markers to assess the purity of each fraction.

-

LC-MS/MS: Process a known amount of each fraction for LC-MS/MS analysis as described in Protocol 1 to quantify the amount of this compound in each cellular compartment.

-

-

Data Analysis: Normalize the amount of this compound in each fraction to the total protein content of that fraction and calculate the percentage of the total intracellular inhibitor in each compartment.

Mandatory Visualization

Caption: The PI3K/AKT/mTOR signaling pathway.

Caption: Experimental workflow for cellular uptake and localization studies.

Caption: Mechanisms of small molecule cellular uptake.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparing Tissue Cultures for Confocal Microscopy [excedr.com]

- 5. Use of confocal microscopy for nanoparticle drug delivery through skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Preclinical Research Findings of Pictilisib (GDC-0941), a Pan-Class I PI3K Inhibitor

Disclaimer: No public preclinical data could be found for a compound specifically named "PI3K-IN-50." This guide therefore focuses on a well-characterized, potent, and selective pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , to provide a comprehensive example of the requested technical information.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the preclinical findings for the pan-Class I PI3K inhibitor Pictilisib (GDC-0941). It covers its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Pictilisib (GDC-0941) and the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[4][5]

Pictilisib (GDC-0941) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[6][7] By inhibiting PI3K, Pictilisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that activates downstream signaling through effectors like AKT.[2][5] This ultimately leads to the inhibition of cancer cell growth and proliferation.

In Vitro Activity

Pictilisib demonstrates potent inhibition of Class I PI3K isoforms in cell-free biochemical assays. It is equipotent against PI3Kα and PI3Kδ, with modest selectivity against PI3Kβ and PI3Kγ.[6][8] The compound also shows activity against common activating mutations in the p110α subunit, such as E545K and H1047R.[8]

Table 1: In Vitro Kinase Inhibitory Activity of Pictilisib (GDC-0941)

| Target | IC50 (nM) |

| PI3Kα (p110α) | 3 |

| PI3Kδ (p110δ) | 3 |

| PI3Kβ (p110β) | 33 |

| PI3Kγ (p110γ) | 75 |

| PI3Kα (E545K mutant) | 3 |

| PI3Kα (H1047R mutant) | 3 |

| DNA-PK | 1,230 |

| mTOR | 580 (Ki) |

In cell-based assays, Pictilisib effectively inhibits the PI3K pathway, as evidenced by the reduced phosphorylation of the downstream effector AKT.[6] This pathway inhibition translates to anti-proliferative effects across a range of human cancer cell lines.[6]

Table 2: Cellular Activity of Pictilisib (GDC-0941) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) |

| U87MG | Glioblastoma | p-AKT (Ser473) Inhibition | 46 |

| PC3 | Prostate Cancer | p-AKT (Ser473) Inhibition | 37 |

| MDA-MB-361 | Breast Cancer | p-AKT (Ser473) Inhibition | 28 |

| U87MG | Glioblastoma | Proliferation Inhibition | 950 |

| A2780 | Ovarian Cancer | Proliferation Inhibition | 140 |

| PC3 | Prostate Cancer | Proliferation Inhibition | 280 |

| MDA-MB-361 | Breast Cancer | Proliferation Inhibition | 720 |

| HCT116 | Colorectal Cancer | Growth Inhibition (GI50) | 1081 |

| DLD1 | Colorectal Cancer | Growth Inhibition (GI50) | 1070 |

| HT29 | Colorectal Cancer | Growth Inhibition (GI50) | 157 |

Data sourced from[6].

In Vivo Efficacy

The anti-tumor activity of Pictilisib has been demonstrated in various preclinical xenograft models. Oral administration of the compound leads to significant tumor growth inhibition in a dose-dependent manner.[6][9]

Table 3: In Vivo Anti-tumor Efficacy of Pictilisib (GDC-0941)

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) |

| U87MG | Glioblastoma | 75 mg/kg, daily | 83 |

| U87MG | Glioblastoma | 150 mg/kg, daily | 98 |

| IGROV-1 | Ovarian Cancer | 150 mg/kg, daily | 80 |

| MDA-MB-361.1 | Breast Cancer | 150 mg/kg, daily | Significant delay in progression |

| PTEN+/-LKB1+/hypo | B-cell Lymphoma | 75 mg/kg, daily for 2 weeks | ~40% reduction in tumor volume |

Pharmacokinetics

Preclinical pharmacokinetic studies of Pictilisib have been conducted in several species, demonstrating its suitability for oral administration.[11][12]

Table 4: Pharmacokinetic Parameters of Pictilisib (GDC-0941) in Preclinical Species

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |

| Mouse | 63.7 | N/A | 77.9 |

| Rat | 49.3 | 2.52 | N/A |

| Dog | 11.9 | N/A | N/A |

| Cynomolgus Monkey | 58.6 | 2.94 | 18.6 |

Experimental Protocols

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are co-expressed with the p85α regulatory subunit in a baculovirus system and purified.[6]

-

Reaction Mixture: Pictilisib, dissolved in DMSO, is added to a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 200 μg yttrium silicate (Ysi) polylysine SPA beads, 4 mM MgCl₂, 1 mM DTT, 1 μM ATP, and 0.125 μCi [γ-³³P]-ATP.[6]

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the purified PI3K enzyme. The mixture is incubated for 1 hour at room temperature.[6]

-

Termination and Detection: The reaction is terminated with the addition of PBS. The radioactivity, proportional to kinase activity, is measured using a scintillation counter.[6]

-

Data Analysis: IC50 values are calculated using a sigmoidal dose-response curve fit.[6]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Pictilisib or vehicle control (DMSO) for 48 to 72 hours.[6]

-

Lysis and Luminescence Measurement: CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.[6]

-

Data Analysis: Luminescence is read on a plate reader, and IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.[6]

-

Cell Implantation: Human cancer cells (e.g., U87MG) are implanted subcutaneously into the flank of immunocompromised mice.[13]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, and mice are then randomized into treatment and control groups.[13]

-

Drug Administration: Pictilisib is administered orally, once daily, at the specified dose. The control group receives the vehicle.[13]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Efficacy Evaluation: The study is concluded when tumors in the control group reach a specified size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[9]

Visualizations

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. ascopubs.org [ascopubs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: PI3K-IN-50 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2][3] PI3K inhibitors are a class of small molecules designed to block the activity of PI3K enzymes, thereby impeding cancer cell growth and promoting apoptosis.

This document provides detailed protocols for the use of PI3K-IN-50 , a representative Phosphoinositide 3-Kinase (PI3K) inhibitor, in cell culture experiments. The following sections outline the mechanism of action, provide quantitative data for its biological activity, and detail experimental procedures for assessing its effects on cell viability, signal transduction, and apoptosis.

Note: "this compound" is used here as a representative designation. The experimental data and protocols provided are based on well-characterized pan-PI3K inhibitors. Researchers should validate these protocols for their specific inhibitor and cell lines of interest.

Mechanism of Action

PI3K is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[3] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][4] Activated Akt then phosphorylates a multitude of substrates, leading to the activation of pathways that promote cell survival and proliferation, such as the mTOR pathway.[3]

This compound acts as an ATP-competitive inhibitor of PI3K, preventing the phosphorylation of PIP2 to PIP3. This blockade leads to the suppression of downstream Akt signaling, resulting in decreased cell proliferation and induction of apoptosis in cancer cells with a constitutively active PI3K pathway.[5]

Quantitative Biological Data

The biological activity of PI3K inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Below is a summary of representative data for a pan-PI3K inhibitor in various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| U87MG | Glioblastoma | Cell Viability | 264 | [6] |

| HeLa | Cervical Cancer | Cell Viability | 2040 | [6] |

| HL60 | Promyelocytic Leukemia | Cell Viability | 1140 | [6] |

| Raji | Burkitt's Lymphoma | Proliferation | 2100 | [7] |

| Ramos | Burkitt's Lymphoma | Proliferation | 2650 | [7] |

| SKOV3 | Ovarian Cancer | Cell Viability | 3310 | [8] |

| A549 | Lung Cancer | Cell Viability | 1550 | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

-

Microplate reader

Procedure:

-